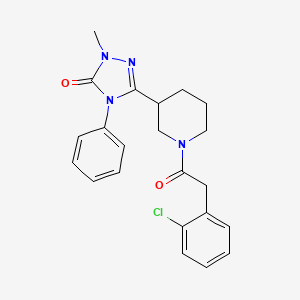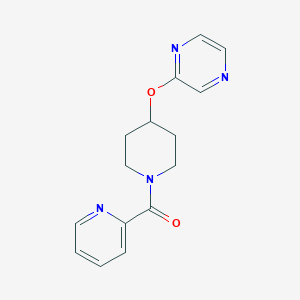
2-(1,2-オキサゾリジン-2-イル)エタンアミン;二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C5H12N2O.2HCl. It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .
科学的研究の応用
2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride has several scientific research applications:
作用機序
Target of Action
It is known that oxazolidinones, a class of compounds to which this compound belongs, primarily target the protein synthesis machinery of cells . They inhibit protein synthesis by interacting with the ribosome, specifically targeting an early step involving the binding of N-formylmethionyl-tRNA .
Mode of Action
2-(1,2-Oxazolidin-2-yl)ethanamine dihydrochloride, as an oxazolidinone derivative, likely interacts with its targets by inhibiting protein synthesis. This is achieved by binding to the ribosome and interfering with the early step of protein synthesis that involves the binding of N-formylmethionyl-tRNA . This interaction disrupts the normal function of the ribosome, leading to a halt in protein synthesis.
Biochemical Pathways
By inhibiting protein synthesis, it disrupts the normal functioning of cells, leading to a variety of downstream effects .
Result of Action
Given its likely mode of action, it can be inferred that this compound disrupts normal cellular function by inhibiting protein synthesis . This disruption can lead to a variety of effects, depending on the specific proteins that are affected.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride can be achieved through several methods. One effective synthetic method involves the visible-light promoted three-component tandem reaction of aryl allylamines, 2-BTSO2CF2H (BT = Benzothiazole), and isocyanates. This method features mild reaction conditions and good functional group tolerance .
Another method involves the intramolecular heterocyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of NaH at room temperature, resulting in high yields of 2-oxazolidinones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
化学反応の分析
Types of Reactions
2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidine ring, leading to the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazolidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidines. These products have diverse applications in pharmaceuticals, agrochemicals, and other industries.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial activity but improved pharmacokinetic properties.
Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to act as a chiral auxiliary and its potential biological activity make it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
2-(1,2-oxazolidin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-2-4-7-3-1-5-8-7;;/h1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNWBOMQDJFXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2495945.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2495946.png)

![N-[(4-methoxyphenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2495949.png)
![ethyl 4-(2-{[5-(2,3-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2495951.png)
![5-{[(furan-2-yl)methyl]amino}-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2495956.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine](/img/structure/B2495958.png)
